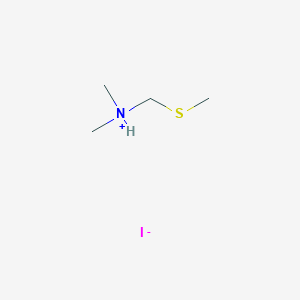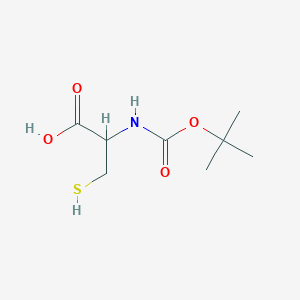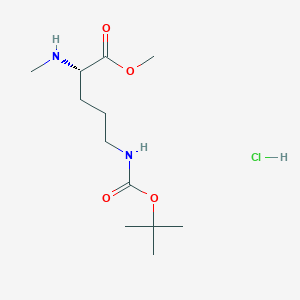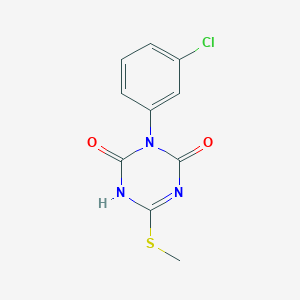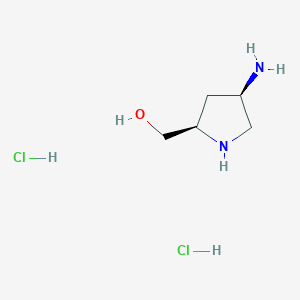
((2R,4R)-4-Aminopyrrolidin-2-YL)methanol 2hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2R,4R)-4-Aminopyrrolidin-2-YL)methanol 2hcl is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and functional properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,4R)-4-Aminopyrrolidin-2-YL)methanol 2hcl typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the amination and cyclization of functionalized acyclic substrates or through the oxidation of pyrrolidine derivatives.
Introduction of Amino Group: The amino group is introduced via nucleophilic substitution reactions, where suitable amines react with the pyrrolidine ring.
Formation of Methanol Group: The methanol group is introduced through reduction reactions, where the corresponding aldehyde or ketone is reduced to the alcohol.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
((2R,4R)-4-Aminopyrrolidin-2-YL)methanol 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
((2R,4R)-4-Aminopyrrolidin-2-YL)methanol 2hcl has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of ((2R,4R)-4-Aminopyrrolidin-2-YL)methanol 2hcl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-dione: A diketone derivative of pyrrolidine.
Uniqueness
((2R,4R)-4-Aminopyrrolidin-2-YL)methanol 2hcl is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties
特性
分子式 |
C5H14Cl2N2O |
|---|---|
分子量 |
189.08 g/mol |
IUPAC名 |
[(2R,4R)-4-aminopyrrolidin-2-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-4-1-5(3-8)7-2-4;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5-;;/m1../s1 |
InChIキー |
MYRBCWBHSWFNCC-ALUAXPQUSA-N |
異性体SMILES |
C1[C@H](CN[C@H]1CO)N.Cl.Cl |
正規SMILES |
C1C(CNC1CO)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B15251774.png)


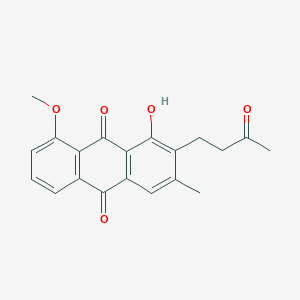
![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B15251805.png)

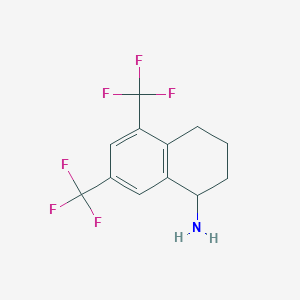
![tert-butyl N-[4-[[2-[6-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]hexylamino]-2-oxoethoxy]carbonylamino]butyl]-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B15251813.png)


